molecular formula C16H15N3O2 B11384337 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11384337
M. Wt: 281.31 g/mol
InChI Key: NSOGSCXSNPQEMF-BQYQJAHWSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with a methoxyphenyl and a propenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate amino alcohol with a nitrile under acidic conditions. The methoxyphenyl and propenylamino groups are then introduced through subsequent reactions, such as alkylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and as a probe for biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
  • (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl

Uniqueness

What sets 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-3-9-18-16-14(11-17)19-15(21-16)8-7-12-5-4-6-13(10-12)20-2/h3-8,10,18H,1,9H2,2H3/b8-7+

InChI Key

NSOGSCXSNPQEMF-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NCC=C)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NCC=C)C#N

Origin of Product

United States

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